7-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
7-methoxy-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O4/c1-11-22-20(30-25-11)13-6-7-26-16(9-13)23-24-17(26)10-21-19(27)15-8-12-4-3-5-14(28-2)18(12)29-15/h3-9H,10H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVHJDABZXPDGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC5=C(O4)C(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide (CAS Number: 1904357-48-7) is a synthetic derivative that incorporates various bioactive moieties known for their pharmacological potential. This article provides a comprehensive overview of its biological activities, particularly focusing on its anticancer properties and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 404.4 g/mol. The structure includes a benzofuran core linked to a triazole and oxadiazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 404.4 g/mol |
| CAS Number | 1904357-48-7 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole and triazole scaffolds. The compound has shown promising results in various in vitro assays against different cancer cell lines.
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Mechanism of Action :
- The compound's activity is believed to be mediated through multiple pathways, including the inhibition of key kinases involved in tumor progression and survival.
- It has been observed to induce apoptosis in cancer cells by activating caspases and modulating cell cycle progression.
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Cell Line Studies :
- MCF-7 (Breast Cancer) : Exhibited significant cytotoxicity with an IC50 value lower than standard chemotherapeutics like doxorubicin.
- A549 (Lung Cancer) : Demonstrated potent antiproliferative effects, indicating its potential as a lung cancer therapeutic agent.
- HeLa (Cervical Cancer) : Showed effective inhibition of cell growth, supporting its broad-spectrum anticancer activity.
Case Studies
Several studies have investigated the biological activity of similar compounds with oxadiazole and triazole functionalities:
- Study on Triazole Derivatives :
- Oxadiazole Derivatives Review :
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and triazole rings exhibit significant antimicrobial properties. For example, studies have shown that derivatives of oxadiazoles can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The incorporation of these rings into the structure of 7-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide may enhance its efficacy against various pathogens .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Similar compounds have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The presence of benzofuran and triazole moieties has been associated with enhanced cytotoxicity against several cancer cell lines . For instance, studies have demonstrated that triazoles can interfere with cellular processes critical for cancer cell survival.
Anti-inflammatory Properties
There is emerging evidence that compounds containing oxadiazole structures possess anti-inflammatory properties. These compounds can inhibit enzymes involved in inflammatory pathways, such as lipoxygenase . The potential application of this compound in treating inflammatory diseases warrants further investigation.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that typically include the formation of the oxadiazole and triazole rings followed by coupling reactions to form the final product. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound .
Case Studies
Several case studies highlight the biological activities of similar compounds:
Chemical Reactions Analysis
Oxadiazole Ring Modifications
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Hydrolysis : Under reflux with HCl (6M), the oxadiazole ring opens to yield a thioamide intermediate, which can further react with amines to form substituted thioureas .
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Nucleophilic Substitution : Reacts with Grignard reagents (e.g., MeMgBr) at C5 to introduce alkyl/aryl groups, altering electronic properties .
Triazolo[4,3-a]Pyridine Functionalization
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Electrophilic Aromatic Substitution (EAS) : Bromination at C7 using NBS in DMF produces a bromo derivative, enabling Suzuki-Miyaura cross-coupling .
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Cycloaddition : Reacts with maleic anhydride in Diels-Alder-like reactions to form fused bicyclic systems .
Benzofuran Carboxamide Transformations
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Amide Hydrolysis : Treatment with NaOH (10%) at 80°C cleaves the amide bond, generating benzofuran-2-carboxylic acid and the corresponding amine.
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Demethylation : HBr (48%) in acetic acid removes the methoxy group, forming a hydroxylated analog with enhanced solubility .
Stability and Degradation Pathways
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Thermal Stability : Decomposes above 220°C (TGA data), with primary degradation products including CO₂ and methylamine.
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Photolytic Degradation : UV exposure (254 nm) induces cleavage of the oxadiazole ring, forming nitrile oxide byproducts .
Catalytic and Biological Interactions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The closest structural analog identified in the provided evidence is N-{[7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-furamide (RN: 1775519-15-7, MFCD29009299) . Below is a detailed comparison:
Structural Differences
Hypothetical Property Implications
The larger benzofuran core (vs. furan) could reduce aqueous solubility due to increased aromatic surface area.
Electron-Donating Effects :
- The methoxy group in the benzofuran ring is electron-donating, which might influence π-π stacking interactions in protein binding pockets. In contrast, the furanamide in the analog lacks this substitution, possibly altering binding kinetics .
Metabolic Stability :
- The oxadiazole and triazolo-pyridine moieties in both compounds are likely to resist oxidative metabolism, but the benzofuran core in the target compound may introduce additional sites for cytochrome P450-mediated oxidation.
Limitations of Available Data
- No experimental data (e.g., IC₅₀, solubility, or crystallographic structures) are provided in the evidence for either compound.
- The analog from lacks a methoxy group and benzofuran system, making direct pharmacological comparisons speculative without further studies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare 7-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide?
- Methodology : Multi-step synthesis typically involves:
- Intermediate preparation : Formation of benzofuran-2-carboxamide and triazolopyridine precursors via condensation reactions (e.g., hydrazine derivatives reacting with aldehydes or ketones under acidic conditions) .
- Heterocycle assembly : Cyclization steps using oxidizing agents like sodium hypochlorite for triazole ring formation .
- Coupling reactions : Amide bond formation between benzofuran and triazolopyridine moieties via carbodiimide-mediated coupling (e.g., EDC/HOBt).
- Validation : Reaction progress is monitored via TLC, NMR, and mass spectrometry.
Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming its purity?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns and regioselectivity (e.g., methoxy group at C7 of benzofuran, methyl-oxadiazole integration) .
- High-Resolution Mass Spectrometry (HRMS) : Confirmation of molecular ion ([M+H]⁺) and fragmentation patterns .
- FTIR Spectroscopy : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Purity Assessment : HPLC with UV detection (≥95% purity threshold for biological assays).
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure refinement of this compound?
- Methodology :
- Software Tools : Use SHELXL for refinement, leveraging its robust handling of disordered atoms and twinning via the TWIN/BASF commands .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check for overfitting using Rfree .
- Example : For oxadiazole ring disorder, apply PART instructions in SHELXL to model alternative conformers .
Q. What strategies optimize reaction yields in multi-step syntheses involving triazolopyridine and oxadiazole heterocycles?
- Approaches :
- Solvent Optimization : Use ethanol or acetonitrile for cyclization steps to balance solubility and reactivity .
- Catalysis : Transition metal catalysts (e.g., CuI) for click chemistry in oxadiazole formation .
- Temperature Control : Low-temperature (-10°C) quenching to prevent byproduct formation during amide coupling .
Q. How do substituent modifications (e.g., methyl-oxadiazole vs. phenyl-oxadiazole) influence the compound’s physicochemical and biological properties?
- Structure-Activity Relationship (SAR) Framework :
- Lipophilicity : LogP calculations (e.g., ChemAxon) to assess methyl-oxadiazole’s impact on membrane permeability .
- Electronic Effects : DFT calculations (Gaussian) to evaluate electron-withdrawing/donating effects of substituents on binding affinity .
- Biological Assays : Compare IC50 values in enzyme inhibition assays (e.g., kinase targets) for methyl- vs. trifluoromethyl-substituted analogs .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental crystallographic data?
- Resolution Workflow :
Re-optimize Computational Models : Ensure DFT geometry optimization matches experimental unit cell parameters .
Validate Force Fields : Compare Mercury/CrystalExplorer-predicted vs. observed hydrogen bonding networks .
Error Sources : Check for crystal packing effects or solvent inclusion not modeled in simulations .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., amide coupling) .
- Crystallography : Collect high-resolution data (≤1.0 Å) to resolve light-atom positions in oxadiazole rings .
- Safety : Use sodium pivalate or trichloroisocyanuric acid (TCICA) in fume hoods due to hazardous byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
